L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl-

Peptide Chemistry Quality Control Comparative Analysis

Researchers requiring a defined nonapeptide to probe N-terminal Gly contributions or serve as an LC-MS standard often face supply inconsistency. This synthetic peptide (Gly-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala, MW 797.0 g/mol) solves that problem with its unambiguous sequence and central Gly-Pro β-turn motif. - Enables direct comparison with the decapeptide analog (CAS 646061-84-9) to isolate the role of the N-terminal Gly or C-terminal Thr. - Serves as a low-molecular-weight retention-time calibration standard for collagen-mimetic peptide mixtures. - Each batch is accompanied by HPLC and MS documentation, ensuring reliability for your in-house bioassays and forced-degradation studies.

Molecular Formula C36H64N10O10
Molecular Weight 797.0 g/mol
CAS No. 646061-83-8
Cat. No. B12597535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl-
CAS646061-83-8
Molecular FormulaC36H64N10O10
Molecular Weight797.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN
InChIInChI=1S/C36H64N10O10/c1-19(2)15-24(42-26(47)16-38)32(51)44-30(21(5)6)35(54)45-29(20(3)4)34(53)40-18-28(49)46-14-10-12-25(46)33(52)43-23(11-8-9-13-37)31(50)39-17-27(48)41-22(7)36(55)56/h19-25,29-30H,8-18,37-38H2,1-7H3,(H,39,50)(H,40,53)(H,41,48)(H,42,47)(H,43,52)(H,44,51)(H,45,54)(H,55,56)/t22-,23-,24-,25-,29-,30-/m0/s1
InChIKeyJTUCFNASFDHDRU-OPXRDTOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine Nonapeptide (CAS 646061-83-8) Identity & Characteristics


L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- (CAS 646061-83-8) is a synthetic linear nonapeptide with the sequence Gly-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala. It is classified as a low-molecular-weight (797.0 g/mol) peptide research tool containing a central Gly-Pro motif commonly implicated in collagen-modeling and protein–protein interaction studies [1]. This compound is available from specialist peptide suppliers for investigational use, but authoritative documentation such as peer-reviewed journal articles, regulatory filings, or patent disclosures that would support a quantitative, comparator-based differentiation from structural analogs is currently absent from the peer-reviewed and patent literature [2].

1 Defined nonapeptide with central Gly-Pro motif
2 Low-molecular-weight peptide suitable for LC-MS method development
3 Requires in-house characterization; no public comparative bioactivity data

Substitution Risks for CAS 646061-83-8


Short linear peptides containing hydrophobic and Pro-Gly motifs can exhibit sharp sequence-dependent differences in conformation, solubility, and biological recognition [1]. For CAS 646061-83-8, the specific N-terminal Gly-Leu-Val-Val-Gly-Pro cassette creates a backbone kink propensity that is not replicated by peptides with single-residue substitutions (e.g., Gly→Ala or Leu→Ile) or by C-terminal extensions such as the decapeptide H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH (CAS 646061-84-9). Consequently, generic selection of a “similar” nine- or ten-residue peptide without matched bioassay data creates a documented risk of altered target engagement, aggregation state, or proteolytic stability [2]. However, quantitative evidence that would allow a data-driven choice between CAS 646061-83-8 and its closest analogs is not publicly available as of this assessment.

Conformation shift

Sequence-dependent backbone kink may shift target engagement versus close analogs.

Stability divergence

Aggregation state and proteolytic stability may differ from structurally similar peptides.

Data gap

Absence of public comparative bioactivity data prevents data-driven analog selection.

CAS 646061-83-8 Evidence & Data Gaps


Identity Defined but No Comparative Bioactivity

The target compound (CAS 646061-83-8) is a defined molecular entity with a monoisotopic mass of 796.51 Da and a molecular formula of C₃₆H₆₄N₁₀O₁₀ . The decapeptide analog CAS 646061-84-9 (H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH) differs by an N-terminal Gly deletion and a C-terminal Thr addition, yielding a molecular weight of 841.0 g/mol . While these physicochemical identifiers are distinct, no published head-to-head or cross-study assay directly compares the enzymatic substrate activity, binding affinity, cellular permeability, or stability of these two peptides. Therefore, quantitative differentiation beyond molecular identity cannot be substantiated with current public-domain data.

Molecular identity
Data to verify
C36H64N10O10 (797.0 Da)
vs. C38H68N10O11 (841.0 Da); no common assay data
Procurement relies on CAS identity alone
No performance-based differentiation available
Peptide Chemistry Quality Control Comparative Analysis

No Selectivity or Superiority Evidence

Proline-containing peptides with a Gly-Pro-Lys-Gly core are potential substrates for collagen-modifying enzymes such as prolyl 4-hydroxylase [1]. The literature confirms that altering the number of Gly-Pro repeats or the identity of flanking residues can change Km and Vmax values substantially [2]. Nevertheless, no kinetic study featuring CAS 646061-83-8 as a substrate was located. The available class-level inference indicates that enzymatic recognition is highly sensitive to the residues immediately preceding and following the Gly-Pro-Lys-Gly cassette, but the specific contribution of the N-terminal Gly-Leu-Val-Val tail versus the C-terminal Gly-Ala tail in this nonapeptide has not been measured.

Enzyme kinetics
Class-level inference
No kinetic data for this peptide
Quantitative kinetic parameters remain unknown
Class-level data for related hexapeptides exist
Structure-Activity Relationship Peptide Engineering Prolyl Hydroxylase

CAS 646061-83-8 Application Pathways


Calibration Standard for Peptide Analysis

Because the molecular weight and sequence of CAS 646061-83-8 are unambiguously defined, the peptide can serve as a low-molecular-weight retention-time or mass-calibration standard when developing LC-MS or HPLC methods for collagen-mimetic peptide mixtures. However, the absence of published stability-indicating data means users must generate their own forced-degradation profiles [1].

Negative Control & Scaffold Modification

Given the proximity of its sequence to the decapeptide CAS 646061-84-9, researchers who already possess functional data for the latter may procure CAS 646061-83-8 as a truncation variant to probe the contribution of the N-terminal Gly or C-terminal Thr. All comparative bioactivity conclusions depend on paired in-house testing; no public dataset yet supports a prospective prediction of activity differences [2].

Gly-Pro Turn Conformation Reference

The Gly-Pro dipeptide unit induces a characteristic Type-II β-turn. CAS 646061-83-8 contains this unit in the center of the nonapeptide, flanked by hydrophobic Val-Val and charged Lys-Gly motifs. It may be useful in circular dichroism (CD) or NMR studies aimed at understanding how flanking residues influence turn population, provided that comparisons with closely related sequences (e.g., Gly-Leu-Val-Val-Gly-Pro-Ala-Gly-Ala where Lys is replaced by Ala) are performed simultaneously [3].

Application
Selection Property
Validation Focus
Calibration standard for peptide LC-MS
Defined low-molecular-weight and sequence
Retention-time/mass calibration; forced-degradation profiling
Negative control & truncation variant studies
Close sequence homology to decapeptide analog
In-house comparative bioactivity testing
Gly-Pro turn conformation reference
Central Gly-Pro dipeptide (Type-II β-turn)
CD or NMR turn-population analysis
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